molecular formula C6H10N4O2 B13488033 (5S)-5-(azidomethyl)-4-methylmorpholin-3-one

(5S)-5-(azidomethyl)-4-methylmorpholin-3-one

Cat. No.: B13488033
M. Wt: 170.17 g/mol
InChI Key: NWWLAFZQYPXGJH-YFKPBYRVSA-N
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Description

(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a morpholinone derivative with an azidomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(azidomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholinone compounds.

Scientific Research Applications

(5S)-5-(azidomethyl)-4-methylmorpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical and pharmaceutical applications. The compound may also interact with enzymes, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5S)-5-(azidomethyl)-4-ethyl-2,3-dimethylheptane
  • Cyclopentane derivatives with azido groups

Uniqueness

(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is unique due to its specific structural features, such as the combination of an azidomethyl group with a morpholinone ring

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(5S)-5-(azidomethyl)-4-methylmorpholin-3-one

InChI

InChI=1S/C6H10N4O2/c1-10-5(2-8-9-7)3-12-4-6(10)11/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

NWWLAFZQYPXGJH-YFKPBYRVSA-N

Isomeric SMILES

CN1[C@H](COCC1=O)CN=[N+]=[N-]

Canonical SMILES

CN1C(COCC1=O)CN=[N+]=[N-]

Origin of Product

United States

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